Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O3 It is a derivative of propargyl ester and features a methoxy group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate typically involves the esterification of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(4-methoxy-2-methylphenyl)prop-2-ene or 3-(4-methoxy-2-methylphenyl)propane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the methyl group on the phenyl ring.
Uniqueness
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propargyl ester structure, with a methoxy group and a methyl group on the aromatic ring. The unique positioning of these substituents can significantly influence its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of propargyl esters have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have demonstrated that propargyl esters can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards human cancer cell lines such as A549 (lung cancer) and Hela (cervical cancer), with IC50 values indicating significant inhibition of cell proliferation . this compound's potential anticancer activity may arise from its ability to induce apoptosis or inhibit cell cycle progression.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, which could be a pathway for antimicrobial activity.
- Signal Transduction Interference : The compound may interfere with signaling pathways that regulate cell growth and survival, particularly in cancer cells .
Research Findings
Recent studies have focused on synthesizing and characterizing this compound and its derivatives, assessing their biological activities through various assays:
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various propargyl esters, this compound was found to significantly inhibit the growth of A549 cells at concentrations below 10 µM, indicating strong potential as an anticancer agent .
- Antimicrobial Testing : A series of antimicrobial tests revealed that derivatives of this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(4-methoxy-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(14-2)6-4-10(9)5-7-12(13)15-3/h4,6,8H,1-3H3 |
InChI Key |
SKLZPLXRDPDGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#CC(=O)OC |
Origin of Product |
United States |
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